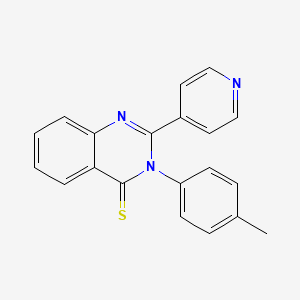

4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)-

描述

Systematic IUPAC Nomenclature Analysis

The compound 4(3H)-quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)- derives its systematic name from the quinazoline core structure, a bicyclic system comprising a benzene ring fused to a pyrimidine ring. The IUPAC name is constructed as follows:

- Root : Quinazoline indicates the fused benzene-pyrimidine system.

- Suffix : -thione specifies the replacement of the oxygen atom in the 4-position of the pyrimidine ring with a sulfur atom.

- Substituents :

- 3-(4-methylphenyl): A para-methyl-substituted phenyl group attached to the nitrogen at position 3 of the quinazoline ring.

- 2-(4-pyridinyl): A pyridine ring attached to position 2 of the quinazoline core, with substitution at the para position.

This nomenclature adheres to IUPAC priority rules, where the parent heterocycle (quinazoline) is numbered to give the lowest possible locants for substituents. Comparative analysis of related compounds, such as 3-(3-methylphenyl)-2-(4-pyridinyl)-4(3H)-quinazolinethione (CAS 38275-18-2), highlights how positional isomerism alters both nomenclature and properties.

Table 1: IUPAC Nomenclature Comparison of Quinazolinethione Derivatives

| Compound | Substituent Positions | IUPAC Name |

|---|---|---|

| Target Compound | 3-(4-methylphenyl), 2-(4-pyridinyl) | 3-(4-methylphenyl)-2-(pyridin-4-yl)-4(3H)-quinazolinethione |

| Structural Isomer (CAS 38275-18-2) | 3-(3-methylphenyl), 2-(4-pyridinyl) | 3-(3-methylphenyl)-2-(pyridin-4-yl)-4(3H)-quinazolinethione |

| Analog (CAS 61351-66-4) | 3-(4-methylphenyl), 2-(2-pyridinyl) | 3-(4-methylphenyl)-2-(pyridin-2-yl)-4(3H)-quinazolinethione |

Comparative Evaluation of CAS Registry Numbers (61351-66-4 vs. 61351-69-7)

The CAS registry numbers 61351-66-4 and 61351-69-7 correspond to structural isomers of quinazolinethione derivatives, differentiated by substituent positions:

- CAS 61351-66-4 : Features a 2-pyridinyl group at position 2 and a 4-methylphenyl group at position 3.

- CAS 61351-69-7 : Substituted with a 4-pyridinyl group at position 2 and a 3-methylphenyl group at position 3.

Table 2: Structural and Physicochemical Comparison of CAS-Registered Isomers

| Property | CAS 61351-66-4 | CAS 61351-69-7 |

|---|---|---|

| Molecular Formula | C20H15N3S | C20H15N3S |

| Substituents | 2-(2-pyridinyl), 3-(4-methylphenyl) | 2-(4-pyridinyl), 3-(3-methylphenyl) |

| Molecular Weight | 329.4 g/mol | 329.4 g/mol |

| Key Structural Feature | Ortho-pyridinyl substitution | Para-pyridinyl substitution |

The para-pyridinyl substitution in CAS 61351-69-7 enhances planarity compared to the ortho-substituted isomer, influencing electronic properties such as dipole moments and π-π stacking interactions.

Structural Relationship to Quinazolinethione Derivatives

The target compound belongs to a broader class of 4(3H)-quinazolinethiones , characterized by a sulfur atom at position 4 of the pyrimidine ring. Key structural relationships include:

- Core Modifications :

- Replacement of the thione group with a ketone yields 4(3H)-quinazolinone derivatives (e.g., 4-hydroxyquinazoline, CAS 491-36-1), which exhibit reduced electrophilicity.

- Introduction of a dione system (as in 3-(3-ethoxypropyl)quinazoline-2,4(1H,3H)-dione , CAS 94507-30-9) alters hydrogen-bonding capacity.

- Substituent Effects :

Figure 1: Structural Evolution of Quinazolinethione Derivatives

属性

CAS 编号 |

61351-70-0 |

|---|---|

分子式 |

C20H15N3S |

分子量 |

329.4 g/mol |

IUPAC 名称 |

3-(4-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |

InChI |

InChI=1S/C20H15N3S/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3 |

InChI 键 |

PNODXCQBENFQHY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts.

化学反应分析

Types of Reactions

2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

Medicinal Chemistry Applications

4(3H)-Quinazolinethione derivatives have shown potential as inhibitors of various protein kinases, which play crucial roles in cell signaling and regulation. Recent studies have highlighted the following applications:

- Tyrosine Kinase Inhibition : Compounds based on quinazolinethione have been evaluated for their inhibitory effects on multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, certain derivatives exhibited IC50 values comparable to established inhibitors like imatinib and lapatinib, indicating their potential as anti-cancer agents .

- Anticonvulsant Activity : Research has indicated that specific quinazolinethione derivatives possess anticonvulsant properties. These compounds were synthesized and tested for their efficacy against induced seizures in animal models, showing promising results .

Pharmacological Studies

Pharmacokinetic studies are crucial for understanding the behavior of drugs within biological systems. The tissue penetration and concentration of quinazolinethione derivatives have been investigated to optimize their therapeutic efficacy:

- Tissue Concentration Analysis : Studies involving the administration of quinazolinethione compounds in animal models demonstrated significant tissue concentrations that remained above the minimum inhibitory concentration for various target pathogens. This highlights their potential effectiveness in treating infections or diseases where these targets are involved .

Cosmetic Applications

The compound's unique properties have also led to its exploration in cosmetic formulations. Its ability to act as a stabilizer or active ingredient in skin care products has been noted:

- Skin Care Formulations : Quinazolinethione derivatives are being studied for their antioxidant properties and ability to enhance skin permeability. These attributes make them suitable candidates for inclusion in cosmetic products aimed at improving skin health and appearance .

Case Studies

Several case studies exemplify the applications of 4(3H)-Quinazolinethione:

-

Cancer Treatment :

- A study conducted on various quinazolinethione derivatives showed that specific compounds significantly inhibited tumor growth in xenograft models. The results suggested a mechanism involving the inhibition of key signaling pathways associated with cancer cell proliferation.

-

Neurological Disorders :

- Research on the anticonvulsant properties revealed that certain derivatives effectively reduced seizure frequency in rodent models. The observed effects were attributed to modulation of neurotransmitter systems influenced by the quinazolinethione structure.

作用机制

The mechanism of action of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include those related to cell signaling and proliferation.

相似化合物的比较

Key Differences :

- The target compound’s thione group at position 4 distinguishes it from oxo (C=O) or hydrazino derivatives.

- The 4-pyridinyl group at position 2 is unique compared to chloromethyl, thioether, or hydrazino substituents in analogs.

Physicochemical and Pharmacokinetic Properties

Molecular Properties

Notes:

- The 4-methylphenyl and 4-pyridinyl groups likely enhance lipophilicity (log P ~3.5–4.0), similar to 2-(4-methylphenyl)indolizine (log P = 3.73) .

- Thione-containing compounds may exhibit higher solubility in polar solvents compared to oxo derivatives due to sulfur’s electronegativity.

Activity Profiles

Comparison Insights :

- Thione derivatives generally show lower acute toxicity than hydrazino analogs (e.g., MHO003) but may require metabolic stability studies.

生物活性

4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)- is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of 4(3H)-quinazolinethione is characterized by a fused ring system that contributes to its biological properties. The molecular formula is , and it features a thioketone functional group which is significant for its reactivity and interaction with biological systems.

Anticancer Properties

Research has demonstrated that quinazoline derivatives exhibit notable anticancer activity. For instance, studies on related compounds have shown that they act as inhibitors of multiple tyrosine kinases, including CDK2, HER2, and EGFR. These kinases are critical in cancer cell proliferation and survival.

- Inhibitory Activity : Compounds similar to 4(3H)-quinazolinethione have been evaluated for their inhibitory effects on various kinases. For example, derivatives have shown IC50 values against CDK2 as low as . This suggests that 4(3H)-quinazolinethione may possess comparable potency.

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves acting as ATP-competitive inhibitors. For instance, certain derivatives have been identified as non-competitive inhibitors against CDK2 while being competitive against EGFR .

Antimicrobial Activity

The quinazoline scaffold has also been explored for its antimicrobial properties:

- Antibacterial Activity : A study focused on the structure-activity relationship (SAR) of quinazolinones against methicillin-resistant Staphylococcus aureus (MRSA) indicated that modifications in the quinazoline structure could enhance antibacterial efficacy . Compounds showed synergistic effects when combined with traditional antibiotics.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties alongside their antimicrobial effects, making them potential candidates for treating infections with an inflammatory component .

Case Study: Quinazolinone Derivatives

A comprehensive study synthesized various quinazolinone derivatives and evaluated their biological activities. The findings indicated that compounds with specific substitutions exhibited enhanced inhibitory activity against target kinases:

These results underscore the potential of modifying the quinazoline structure to optimize biological activity.

Pharmacokinetic Studies

Pharmacokinetic evaluations are crucial for understanding the therapeutic potential of compounds like 4(3H)-quinazolinethione. Studies have indicated favorable absorption and distribution characteristics for certain derivatives, suggesting they may be viable candidates for further development in clinical settings .

常见问题

Q. How do researchers validate analytical methods for quantifying this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。